4-(3-Bromophenyl)-3-oxobutanenitrile
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Overview
Description
4-(3-Bromophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-3-oxobutanenitrile typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with potential biological activities.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl group but different functional groups.
Uniqueness
Its bromophenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |
InChI Key |
KWUNRJQFCIBLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CC#N |
Origin of Product |
United States |
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